molecular formula C11H9NO3S B6367771 Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate CAS No. 1261996-48-8

Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate

Cat. No.: B6367771
CAS No.: 1261996-48-8
M. Wt: 235.26 g/mol
InChI Key: LVHRQOHUDLBWLX-UHFFFAOYSA-N
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Description

Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyridine ring and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate typically involves the condensation of a thiophene derivative with a pyridine derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of a base and a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes share structural similarities.

    Pyridine Derivatives: Compounds such as 3-hydroxypyridine and 5-hydroxypyridine are structurally related.

Uniqueness

Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate is unique due to the combination of the thiophene and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)10-3-8(6-16-10)7-2-9(13)5-12-4-7/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRQOHUDLBWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682984
Record name Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-48-8
Record name Methyl 4-(5-hydroxypyridin-3-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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